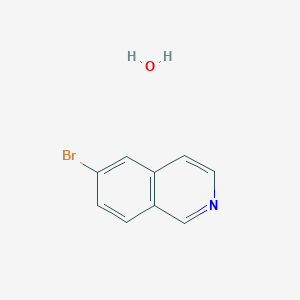![molecular formula C23H19I2N3O2 B12058485 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide group linked to a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The carbazole core is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as potassium iodate.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the propanehydrazide linkage.
Condensation Reaction: Finally, the hydrazide is condensed with 4-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or the carbazole core, potentially yielding amines or reduced carbazole derivatives.
Substitution: The iodine atoms on the carbazole core can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Reduced carbazole derivatives and amines.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide depends on its application:
In Organic Electronics: The compound acts as an electron transport material, facilitating the movement of electrons within the device.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid: Similar in structure but with chlorine atoms instead of iodine.
3-(3,6-diiodo-9H-carbazol-9-yl)-1,2-propanediol: Another derivative with a different functional group.
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is unique due to its combination of iodine substitution and the presence of a methoxyphenyl hydrazide moiety, which imparts distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C23H19I2N3O2 |
|---|---|
Poids moléculaire |
623.2 g/mol |
Nom IUPAC |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H19I2N3O2/c1-30-18-6-2-15(3-7-18)14-26-27-23(29)10-11-28-21-8-4-16(24)12-19(21)20-13-17(25)5-9-22(20)28/h2-9,12-14H,10-11H2,1H3,(H,27,29)/b26-14+ |
Clé InChI |
INVKAADIBDBXNL-VULFUBBASA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



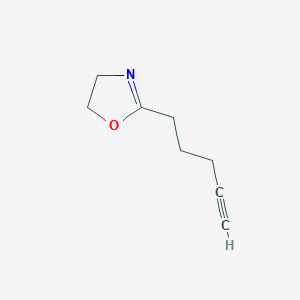



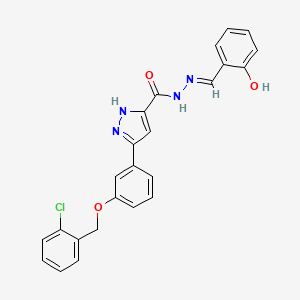

![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
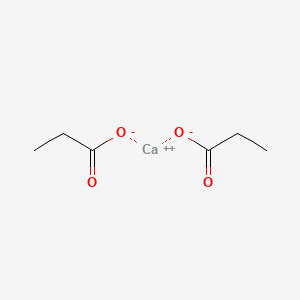

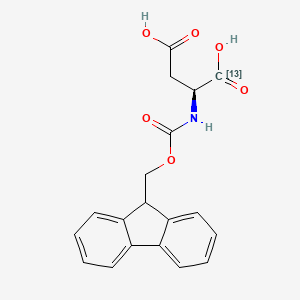

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
